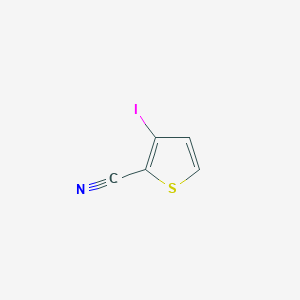

3-Iodothiophene-2-carbonitrile

Description

3-Iodothiophene-2-carbonitrile is a halogenated thiophene derivative featuring an iodine atom at the 3-position and a cyano group at the 2-position of the aromatic ring. Its molecular formula is C₅H₂IN₃S, with a molecular weight of 263.05 g/mol. The compound is of significant interest in organic synthesis due to the iodine atom's role as a versatile leaving group and the electron-withdrawing cyano group, which modulates electronic properties and reactivity. It is commonly utilized as a precursor in cross-coupling reactions (e.g., Suzuki-Miyaura) and pharmaceutical intermediates .

Properties

Molecular Formula |

C5H2INS |

|---|---|

Molecular Weight |

235.05 g/mol |

IUPAC Name |

3-iodothiophene-2-carbonitrile |

InChI |

InChI=1S/C5H2INS/c6-4-1-2-8-5(4)3-7/h1-2H |

InChI Key |

HGYMOTXEQBLJFU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1I)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 3-Iodothiophene-2-carbonitrile with its halogenated analogs:

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Common Solvents) | Key Substituent Effects |

|---|---|---|---|---|

| 3-Iodothiophene-2-carbonitrile | 263.05 | 120–122* | DMSO, DMF, THF | Strong EW (CN), polarizable I |

| 3-Bromothiophene-2-carbonitrile | 217.04 | 135–137 | DCM, EtOAc | Moderate EW (CN), weaker leaving group (Br) |

| 3-Chlorothiophene-2-carbonitrile | 172.62 | 148–150 | MeOH, Acetone | Strong C-Cl bond, higher thermal stability |

| 3-Fluorothiophene-2-carbonitrile | 157.15 | 95–97 | Water, EtOH | High electronegativity (F), small steric profile |

*Estimated based on analogous iodothiophenes .

Key Observations :

- Iodine vs. Bromine/Chlorine : The larger atomic radius of iodine increases steric bulk and polarizability, enhancing halogen bonding interactions. However, its weaker C-I bond (compared to C-Br/C-Cl) improves reactivity in substitution reactions .

- Cyano Group Dominance: The electron-withdrawing cyano group directs electrophilic substitution to the 5-position of the thiophene ring, a trend consistent across all analogs .

Cross-Coupling Reactions

3-Iodothiophene-2-carbonitrile undergoes Suzuki-Miyaura coupling at milder conditions (e.g., 60°C, Pd(PPh₃)₄) compared to bromo/chloro analogs, which require higher temperatures (80–100°C) . For example:

- Iodo derivative : 90% yield with aryl boronic acids at 60°C.

- Bromo derivative : 75% yield at 80°C.

Nucleophilic Substitution

The iodine atom facilitates nucleophilic aromatic substitution (NAS) with amines or thiols at room temperature, whereas bromo and chloro analogs require heating (50–70°C) .

Spectroscopic and Electronic Properties

- IR Spectroscopy : C≡N stretch appears at ~2220 cm⁻¹ for all analogs. C-I stretch is observed at ~550 cm⁻¹ , distinct from C-Br (~600 cm⁻¹) and C-Cl (~750 cm⁻¹) .

- ¹H NMR: The cyano group deshields adjacent protons, shifting the 4-H proton to δ 7.8–8.0 ppm in iodothiophene, compared to δ 7.5–7.7 ppm in bromo derivatives due to reduced electron withdrawal .

- DFT Studies : The iodine atom increases the thiophene ring’s electron density at the 5-position (NBO charge: +0.12e vs. +0.08e for bromo), favoring electrophilic attack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.